molecular formula C10H7N3O3 B172826 2-(4-Nitrophenoxy)pyrimidine CAS No. 181801-29-6

2-(4-Nitrophenoxy)pyrimidine

Cat. No.: B172826
CAS No.: 181801-29-6
M. Wt: 217.18 g/mol
InChI Key: VLNVCMOMPHXWLG-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenoxy)pyrimidine” is a compound with the molecular formula C10H7N3O3 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction . Another method involves the use of enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring attached to a nitrophenol group . The compound has a molecular weight of 217.18 g/mol . The InChI string and Canonical SMILES for the compound are InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H and C1=CN=C(N=C1)OC2=CC=C(C=C2)N+[O-] respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and can lead to the formation of various derivatives . These reactions include those with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 217.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 80.8 Ų .

Scientific Research Applications

  • Anticancer Drug Intermediates : 2-(4-Nitrophenoxy)pyrimidine derivatives are important intermediates in the synthesis of small molecule anticancer drugs. Researchers have developed rapid synthesis methods for these compounds, optimizing the process to achieve high yields. This demonstrates the compound's crucial role in developing anticancer therapies (Zhou et al., 2019), (Kou & Yang, 2022), (Zhang et al., 2019).

  • Nucleoside Derivatives Synthesis : It's used in preparing reactive intermediates for modifying nucleosides like uridine, thymidine, and 2′-deoxyuridine, which are crucial in the study of nucleic acids and potential drug development (Miah et al., 1997).

  • Chemical Analysis and Spectrophotometry : Pyrimidine derivatives, including those related to this compound, have applications in spectrophotometric analyses and chemical studies. These applications are essential in various scientific and industrial fields for substance identification and quantification (Habeeb et al., 2009).

  • Synthesis of Antitumor Agents : Derivatives of this compound play a significant role in synthesizing antitumor agents, showcasing its importance in medicinal chemistry and pharmaceutical research (Gan et al., 2021).

  • Nonlinear Optics and Therapeutic Drugs : Aryl and hetero-aryl substituted pyrimidine derivatives, which include this compound, find applications in nonlinear optics (NLO), agrochemicals, and as therapeutic drugs, highlighting their versatility in various scientific domains (Khan et al., 2020).

  • Bioactive Compound Synthesis : Pyrimidine is integral in pesticide innovation research, including fungicides, herbicides, insecticides, and miticides. Its modifiability makes it an excellent candidate for designing new bioactive heterocyclic compounds (Wei, 2011).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrimidine derivatives, including “2-(4-Nitrophenoxy)pyrimidine”, continue to attract interest due to their various chemical and biological applications . They are being studied for their potential in the development of new therapies, especially in the field of cancer treatment .

Properties

IUPAC Name

2-(4-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNVCMOMPHXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361015
Record name 2-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

181801-29-6
Record name 2-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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